Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13FO2 It is a derivative of cyclobutane carboxylate, where a methyl ester group is attached to the carboxylate and a fluorophenyl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate typically involves the reaction of 3-fluorophenylmagnesium bromide with cyclobutanone, followed by esterification. The reaction conditions often include the use of a Grignard reagent, such as 3-fluorophenylmagnesium bromide, in an anhydrous ether solvent. The intermediate product is then treated with methanol and a catalytic amount of acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-phenylcyclobutane-1-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate: Similar structure with the fluorine atom in a different position on the phenyl ring.
Methyl 1-(3-chlorophenyl)cyclobutane-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 1-(3-fluorophenyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRODWQXGNUGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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